2-chloro-N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
CAS No.:
Cat. No.: VC15034011
Molecular Formula: C16H11ClFN3OS2
Molecular Weight: 379.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H11ClFN3OS2 |
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Molecular Weight | 379.9 g/mol |
IUPAC Name | 2-chloro-N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
Standard InChI | InChI=1S/C16H11ClFN3OS2/c17-12-7-3-2-6-11(12)14(22)19-15-20-21-16(24-15)23-9-10-5-1-4-8-13(10)18/h1-8H,9H2,(H,19,20,22) |
Standard InChI Key | MKNASGPGWZJLCN-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl)F |
Introduction
2-Chloro-N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound belonging to the class of thiadiazole derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structure of this compound integrates a 1,3,4-thiadiazole ring substituted with a benzylthio group and a benzamide moiety featuring a chlorine atom.
Structural Features
The molecular structure of 2-chloro-N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can be described as follows:
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Core Unit: A 1,3,4-thiadiazole ring.
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Substituents:
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A benzylthio group attached at the 5th position of the thiadiazole ring.
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A benzamide group with a chlorine atom at the ortho position on the benzene ring.
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A fluorine atom on the benzyl group.
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This combination of functional groups contributes to its potential pharmacological activities.
Synthesis Pathway
The synthesis of thiadiazole-based compounds typically involves:
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Formation of the Thiadiazole Ring: This is achieved by cyclization reactions involving thiosemicarbazides or hydrazides with appropriate reagents.
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Introduction of Substituents: The benzylthio and benzamide groups can be introduced using nucleophilic substitution and acylation reactions, respectively.
For this specific compound, an intermediate such as 5-amino-1,3,4-thiadiazole may react with 2-fluorobenzyl chloride under basic conditions to form the benzylthio derivative. Subsequent reaction with o-chlorobenzoyl chloride in the presence of a base like triethylamine would yield the final product.
Molecular Docking Studies
Molecular docking studies often provide insights into the binding affinity of thiadiazole derivatives with biological targets:
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Docking simulations suggest strong interactions with enzyme active sites due to hydrogen bonding and hydrophobic interactions.
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The presence of electronegative atoms (Cl and F) enhances binding specificity.
Applications in Medicinal Chemistry
This compound's structural motif makes it a candidate for drug development in areas such as:
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Antimicrobial Agents: Targeting resistant bacterial strains.
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Cancer Therapeutics: As a lead compound for anticancer drug design.
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Anti-inflammatory Drugs: Development of inhibitors for inflammatory pathways.
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